structural characterization of (octahydro-1H-isoindol-3a-yl)methanol hydrochloride
structural characterization of (octahydro-1H-isoindol-3a-yl)methanol hydrochloride
An In-depth Technical Guide to the Structural Characterization of (octahydro-1H-isoindol-3a-yl)methanol hydrochloride
Abstract
(Octahydro-1H-isoindol-3a-yl)methanol hydrochloride is a bicyclic amino-alcohol scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure and multiple stereocenters make it a valuable building block for synthesizing complex molecular architectures. However, these same features necessitate a rigorous and multi-faceted analytical approach to unambiguously confirm its structure, stereochemistry, and purity. This guide provides a comprehensive framework for the structural characterization of this compound, detailing the strategic application of spectroscopic and crystallographic techniques. We move beyond simple data reporting to explain the causal logic behind each experimental choice, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
The target molecule, (octahydro-1H-isoindol-3a-yl)methanol hydrochloride, possesses a saturated isoindole core.[2] The core structure contains two bridgehead carbons (3a and 7a) and the exocyclic methanol-bearing carbon, all of which are potential stereocenters. The specific relative stereochemistry of these centers dictates the overall three-dimensional shape of the molecule, which is critical for its application in stereospecific synthesis and its biological interactions. Furthermore, as a hydrochloride salt, its physicochemical properties, such as solubility, can influence the choice of analytical conditions.[3]
A robust characterization strategy, therefore, must not only confirm the molecular formula and connectivity but also definitively establish the relative stereochemistry of the ring fusion and substituents. This guide outlines an integrated workflow designed to provide this definitive structural proof.
Figure 1: A logical workflow for the comprehensive structural characterization of the target compound.
Foundational Physicochemical & Spectroscopic Analysis
The initial phase of characterization involves confirming the fundamental properties of the molecule, including its molecular weight, elemental composition, and the presence of key functional groups.
Mass Spectrometry (MS)
Expertise & Experience: For a charged molecule like an amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It is a soft ionization method that typically yields the protonated molecule of the free base, [M+H]⁺, allowing for direct confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is critical for moving beyond nominal mass to determine the elemental formula with high confidence, a cornerstone of structural validation.
Expected Data: The free base of the compound has a molecular formula of C₉H₁₇NO.[2] The expected data from HRMS (ESI+) would be the exact mass of the [M+H]⁺ ion.
| Parameter | Expected Value | Rationale |
| Molecular Formula (Free Base) | C₉H₁₇NO | Based on the octahydro-isoindole core with a methanol substituent.[2] |
| Molecular Weight (Free Base) | 155.24 g/mol | Calculated from the molecular formula.[2] |
| Observed Ion (HRMS ESI+) | [C₉H₁₈NO]⁺ | The protonated free base. |
| Calculated Exact Mass | 156.1383 m/z | For the [M+H]⁺ ion, providing high-confidence formula confirmation. |
| Potential Fragment Ions | [M+H - H₂O]⁺, [M+H - CH₂OH]⁺ | Loss of water or the hydroxymethyl group are common fragmentation pathways for such structures.[4][5] |
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).[6]
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Extract the exact mass of the most abundant ion and use the instrument's software to calculate the elemental composition. Compare this to the theoretical value for [C₉H₁₈NO]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. For this molecule, the most informative regions will be those corresponding to O-H, N-H, and C-H vibrations. The hydrochloride salt form presents a characteristic broad absorption for the ammonium (N-H⁺) stretch, which is distinct from a free secondary amine.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3300 | O-H (alcohol) | Broad | Confirms the presence of the hydroxyl group.[7] |
| ~2950-2850 | C-H (aliphatic) | Strong, Sharp | Indicates the saturated hydrocarbon backbone of the octahydroisoindole ring. |
| ~2700-2400 | N-H⁺ (ammonium) | Very Broad, Strong | A hallmark of an amine hydrochloride salt. |
| ~1050 | C-O (alcohol) | Strong | Corresponds to the stretching vibration of the primary alcohol C-O bond. |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal and subtract it from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For amine hydrochlorides, which can have limited solubility or exhibit signal broadening in standard chloroform-d (CDCl₃), solvents like deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are superior choices.[3] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a self-validating, unambiguous assignment of all atoms.
¹H NMR Analysis: Provides information on the chemical environment of each proton. The integration confirms the number of protons, and coupling constants (J-values) reveal through-bond proton-proton connectivities, which can help define the relative stereochemistry of the ring system.
¹³C NMR Analysis: Reveals the number of chemically distinct carbon atoms and their hybridization state, confirming the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons that are 2-3 bonds away, which is crucial for linking different fragments of the molecule together.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments.
-
Data Interpretation: Use the combination of all spectra to systematically assign every proton and carbon signal, building up the molecular structure from the correlations observed.[8][9]
Definitive Structure and Purity Elucidation
While spectroscopy provides a robust picture of the molecule's connectivity, it can sometimes be ambiguous regarding absolute stereochemistry. Definitive methods are required for final confirmation and quality control.
Single-Crystal X-Ray Diffraction (SC-XRD)
Trustworthiness: SC-XRD is the gold standard for structural determination.[10] It provides an unambiguous, three-dimensional map of the electron density in a single crystal, revealing precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers. This technique offers the ultimate, self-validating proof of structure.
Experimental Protocol: SC-XRD
-
Crystallization: This is the most critical and often challenging step. Grow single crystals of high quality by slow evaporation, vapor diffusion, or cooling of a saturated solution.[11] Solvents such as methanol, ethanol, or water/isopropanol mixtures are good starting points.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.
Data Presentation: Crystallographic Data Table
| Parameter | Example Value | Description |
| Empirical Formula | C₉H₁₈ClNO | Formula including the hydrochloride counter-ion. |
| Formula Weight | 191.70 g/mol | Molecular weight of the hydrochloride salt. |
| Crystal System | Monoclinic | The crystal lattice system (e.g., Orthorhombic, Triclinic).[12] |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit in the crystal. |
| Volume (ų) | V | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Final R indices | R₁, wR₂ | Indicators of the quality of the final refined structure. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the primary method for assessing the chemical purity of the final compound. For a polar, cationic compound like this, Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective. The choice of mobile phase is key; a buffered aqueous phase with an organic modifier (like acetonitrile or methanol) is typical. Adding an ion-pairing agent or an acid (like formic acid or TFA) to the mobile phase can significantly improve peak shape and retention for amines.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) where the molecule may have some absorbance, or preferably, by a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Analysis: Inject a known concentration of the sample and integrate the peak areas to determine purity as a percentage of the main peak area relative to the total area of all peaks.
Conclusion: A Triad of Unambiguous Confirmation
The is not achieved by a single technique but by the logical integration of data from a triad of core methods: NMR spectroscopy, mass spectrometry, and X-ray crystallography. Mass spectrometry confirms the elemental composition, while a full suite of NMR experiments elucidates the detailed chemical connectivity and relative stereochemistry. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. Supported by FTIR for functional group confirmation and HPLC for purity assessment, this comprehensive approach ensures the highest level of scientific integrity and trustworthiness, delivering a well-characterized molecule ready for its intended application in research and development.
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